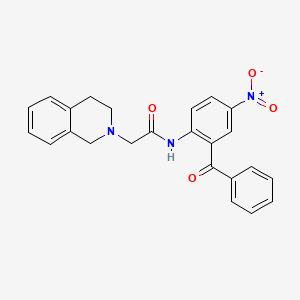

![molecular formula C21H24O5 B4060309 tetrahydro-2-furanylmethyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4060309.png)

tetrahydro-2-furanylmethyl 3-[(4-ethoxyphenoxy)methyl]benzoate

Descripción general

Descripción

Tetrahydro-2-furanylmethyl 3-[(4-ethoxyphenoxy)methyl]benzoate is a chemical compound that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in the field of medicine and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Steric Hindrances and Complex Formation : Research has shown that certain ligands, including those related to furan derivatives, can inhibit the growth of benzoate bridged chains, leading to the isolation of discrete tetranuclear complexes due to steric hindrances. These complexes exhibit unique properties such as single-molecule magnet (SMM) behavior (Lin et al., 2012).

Catalytic Applications in Renewable Resources : Studies demonstrate the use of furan derivatives in catalyzing reactions between ethylene and renewable furans for the production of biobased terephthalic acid precursors, a key component in PET plastic production (Pacheco et al., 2015).

Medicinal and Pharmacological Research

Anticancer and Antiangiogenic Activities : Furan derivatives have been evaluated for their anticancer and antiangiogenic activities. Certain compounds have shown to inhibit cancer cell growth, bind to specific sites on tubulin, and induce apoptosis. These findings suggest potential applications in cancer therapy (Romagnoli et al., 2015).

Enzyme Mimicry and Biomedical Applications : Research has explored the use of furan derivatives as mimics of organophosphate pesticide degrading enzymes and metallo-β-lactamases. This has implications in developing therapeutic agents for treating conditions caused by organophosphate poisoning or bacterial infections resistant to β-lactam antibiotics (Daumann et al., 2012).

Material Science and Polymer Research

- Hyperbranched Aromatic Polyamide Synthesis : Furan derivatives play a role in the synthesis of hyperbranched aromatic polyamides, which are significant in material science for their unique structural and physical properties (Yang et al., 1999).

Chemical Transformations and Mechanistic Studies

Mechanistic Insights in Chemical Reactions : Studies provide insights into the mechanistic pathways of various chemical transformations involving furan derivatives. These insights are crucial for developing more efficient synthetic methods in organic chemistry (Griffith et al., 2006).

Novel Radical Reactions : Furan derivatives have been shown to be excellent one-carbon radical equivalents, enabling the introduction of acyl units via radical addition to olefins. This opens up new pathways in synthetic organic chemistry (Bagal et al., 2006).

Electronics and Conductive Materials

- Conductive Properties in Polymers : Research has investigated the electrical conductivity and electrochemical properties of conjugated furanyl phenylene polymers. These findings are significant in the development of conductive materials for electronic applications (Reynolds et al., 1993).

Propiedades

IUPAC Name |

oxolan-2-ylmethyl 3-[(4-ethoxyphenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-2-23-18-8-10-19(11-9-18)25-14-16-5-3-6-17(13-16)21(22)26-15-20-7-4-12-24-20/h3,5-6,8-11,13,20H,2,4,7,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUGEEIMKIWARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B4060231.png)

![ethyl 6-bromo-1-(4-chlorobenzoyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4060238.png)

![5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060249.png)

![N-cyclohexyl-2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4060253.png)

![4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4060260.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4060263.png)

![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4060274.png)

![4-chloro-N-{3-[(2-chloro-6-nitrophenyl)amino]propyl}benzamide](/img/structure/B4060282.png)

![N-{3-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4060285.png)

![methyl 4-[3-(2-furoyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4060287.png)

![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060303.png)

![4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B4060305.png)

![4-sec-butoxy-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4060307.png)